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A comprehensive guide to the structure-activity relationships of caffeoylquinic acids (CQAS),
detailing their therapeutic potential across various biological activities. This document provides
an objective comparison of CQA derivatives, supported by quantitative experimental data,
detailed methodologies, and visual diagrams of key biological pathways.

Overview of Caffeoylquinic Acids (CQAS)

Caffeoylquinic acids are a class of polyphenolic compounds formed by the esterification of
caffeic acid and quinic acid.[1] They are widely distributed in plants and are particularly
abundant in coffee beans, sweet potatoes, and certain medicinal herbs.[2][3] CQAs exhibit a
broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory,
antiviral, and neuroprotective effects.[4][5][6] The biological activity of these compounds is
intrinsically linked to their chemical structure, specifically the number and position of caffeoyl
groups attached to the quinic acid core.[2][7]

Structure-Activity Relationship (SAR) Analysis

The potency and mechanism of action of CQAs are determined by three main structural
features:

o Number of Caffeoyl Groups: Increasing the number of caffeoyl moieties generally enhances
biological activity. Tri-caffeoylquinic acids (triCQASs) often show greater potency than di-
caffeoylquinic acids (diCQASs), which in turn are typically more active than mono-
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caffeoylquinic acids (monoCQAS).[2][7][8] This is attributed to the increased number of
catechol groups, which are crucial for radical scavenging and interaction with biological
targets.

o Position of Caffeoyl Groups: The specific location of the caffeoyl esters on the quinic acid
ring influences activity. For instance, adjacent diCQAs (like 3,4-diCQA and 4,5-diCQA) often
exhibit higher antioxidant activity than non-adjacent isomers (like 1,3-diCQA and 3,5-diCQA).
[9]

o Additional Substitutions: The presence of other functional groups, such as malonyl groups,
can further modify the bioactivity. For example, malonylation has been shown to increase the
anti-oxidative stress capabilities of CQAs.[10]

Comparative Analysis of Biological Activities
Antioxidant Activity

The antioxidant capacity of CQAs is a cornerstone of their therapeutic potential, primarily
mediated by their ability to scavenge free radicals and chelate metal ions.[1][9] The catechol
(3,4-dihydroxy) moiety in the caffeoyl group is the key pharmacophore for this activity.

Key SAR Findings:

o Number of Caffeoyl Groups: Activity increases with the number of caffeoyl groups due to the
higher number of catechol moieties available to donate hydrogen atoms.[2]

o Positional Effects: Adjacent diCQAs (3,4- and 4,5-isomers) show superior radical scavenging
and Fe2*-chelating abilities compared to non-adjacent diCQAs (1,3-, 1,5-, and 3,5-isomers).

[9]

Quantitative Data for Antioxidant Activity
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IC50 / Activity
Compound Assay . Source
Metric
3,5-Dicaffeoylquinic DPPH Radical
i i IC50: 4.26 pg/mL [11]
Acid Scavenging
3,5-Dicaffeoylquinic ABTS Radical
_ _ TEAC Value: 0.9974 [11]
Acid Scavenging
) o Ferric Reducing
3,5-Dicaffeoylquinic o 3.84 mmole Trolox
) Antioxidant Power ) [11]
Acid equivalent/g
(FRAP)

. . . Lower IC50 values
Adjacent diCQAs (3,4-  General Antioxidant

than non-adjacent [9]
& 4,5-) Assays ]

diCQAs
Non-adjacent diCQAs  General Antioxidant Higher IC50 values ]
(1,3-, 1,5+, 3,5) Assays than adjacent diCQAs

Experimental Protocols

e DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric
assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the
stable DPPH radical. The reduction in absorbance at a characteristic wavelength (typically
~517 nm) is proportional to the radical scavenging activity. IC50 values represent the
concentration of the compound required to scavenge 50% of the DPPH radicals.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
This assay involves the generation of the ABTS radical cation (ABTSe+), which has a
characteristic blue-green color. Antioxidants reduce the ABTSe+, causing a decolorization
that is measured spectrophotometrically. Activity is often expressed as Trolox Equivalent
Antioxidant Capacity (TEAC).[11]

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an
antioxidant to reduce the ferric-tripyridyltriazine (Fe3*-TPTZ) complex to the ferrous (Fe2*)
form, which results in the formation of an intense blue color. The change in absorbance is
proportional to the reducing power of the sample.[11]
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Anti-inflammatory Activity

CQAs exert anti-inflammatory effects by modulating key signaling pathways and reducing the
production of pro-inflammatory mediators.

Key SAR Findings:

e The number of caffeoyl groups is critical, with tricaffeoylquinic acid showing significantly
higher activity than dicaffeoylquinic acids.[8][13]

e The mechanism involves the downregulation of the NF-kB and MAPK signaling pathways,
leading to decreased expression of INOS, COX-2, and pro-inflammatory cytokines like TNF-
a, IL-1[3, and IL-6.[14][15]

Quantitative Data for Anti-inflammatory Activity
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Compound Model | Assay Effect Source
3,4,5-Tri-O- ) 88% of the activity of
o ) Carrageenan-induced ]
caffeoylquinic Acid (50 indomethacin (10 [81[13]
rat paw edema
mg/kg) mg/kg)
_ Significantly reduced
3,4,5-Tri-O- L
o ) ELISA (in vivo) TNF-a and IL-13 [8][13]
caffeoylquinic Acid
levels
) o ) Dose-dependent
4,5-Dicaffeoylquinic LPS-stimulated o
) inhibition of NO, [15]
Acid RAW264.7 cells
PGE2, TNF-qa, IL-6
Decreased expression
o ) ) ) of NF-kB and
5-Caffeoylquinic Acid High-fat diet-fed rats ) [14]
inflammatory
cytokines
) ) ) Potent inhibition of
Caffeic Acid (10 LPS-stimulated )
pro-inflammatory [16]
pmol/) mouse macrophages )
cytokines
o ) ) Potent inhibition of
5-Caffeoylquinic Acid LPS-stimulated ]
pro-inflammatory [16]

(25 pmolfl)

mouse macrophages

cytokines

Experimental Protocols

o Carrageenan-Induced Paw Edema Model: This is a standard in vivo model for evaluating

acute inflammation. Carrageenan is injected into the paw of a rat, inducing edema. The

volume of the paw is measured before and at various time points after injection. The

reduction in paw volume in treated animals compared to a control group indicates anti-

inflammatory activity.[8][13]

LPS-Stimulated Macrophage Assay: Murine macrophage cell lines (e.g., RAW264.7) are

stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The

production of inflammatory mediators like nitric oxide (NO) is measured using the Griess
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assay, and cytokine levels (TNF-a, IL-6, etc.) are quantified by ELISA. The ability of CQAs to
inhibit the production of these mediators is assessed.[15]

Signaling Pathway
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Antiviral Activity

Certain CQAs have shown potent activity against viruses, most notably Human
Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV), primarily by inhibiting key
viral enzymes or processes.

Key SAR Findings:

» Anti-HIV: Dicaffeoylquinic acids (diCQAS) are potent inhibitors of HIV-1 integrase, an enzyme
essential for viral replication.[17][18] They show high specificity for integrase over other viral
enzymes like reverse transcriptase.[17][18]

e Anti-RSV: 3,4-diCQA and 3,5-diCQA exhibit strong anti-RSV activity, appearing to inhibit
virus-cell fusion.[19] In contrast, monoCQAs (3-O-caffeoylquinic acid) are largely inactive.
[19]

Quantitative Data for Antiviral Activity

Compound Virus Assay IC50 Source
3,4-
] o Plaque
Dicaffeoylquinic RSV ] 2.33 uM [19]
) Reduction
Acid
3,5-
] o Plague
Dicaffeoylquinic RSV ) 1.16 uM [19]
Acid Reduction
ci

L-Chicoric Acid
(diCQA HIV-1 Integrase In vitro inhibition 0.15 uM [17]

analogue)

Dicaffeoylquinic

i HIV-1 Replication  Cell Culture 2t0 7 uyM [17]
Acids

Experimental Protocols

o HIV-1 Integrase Inhibition Assay: This biochemical assay measures the catalytic activity of
purified HIV-1 integrase, specifically its ability to perform 3'-end processing and strand

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC104095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC105469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC104095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC105469/
https://pubmed.ncbi.nlm.nih.gov/16140400/
https://pubmed.ncbi.nlm.nih.gov/16140400/
https://pubmed.ncbi.nlm.nih.gov/16140400/
https://pubmed.ncbi.nlm.nih.gov/16140400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC104095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC104095/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

transfer. The effect of inhibitors is determined by quantifying the reduction in product
formation, often using radiolabeled DNA substrates.[17]

o Plague Reduction Assay: This is a standard virological assay to quantify antiviral activity. A
monolayer of host cells (e.g., HEp-2 for RSV) is infected with the virus in the presence of
varying concentrations of the test compound. The cells are then covered with an agar
overlay to restrict virus spread, leading to the formation of localized lesions (plaques). The
IC50 is the concentration that reduces the number of plaques by 50%.[19]

Neuroprotective Activity

CQAs protect neuronal cells from oxidative stress and injury, which are implicated in
neurodegenerative diseases like Alzheimer's and Parkinson's.[10][20]

Key SAR Findings:

o The number of caffeoyl groups is directly correlated with the activity of accelerating ATP
production in neuronal cells, with 3,4,5-tri-O-caffeoylquinic acid being the most potent among
tested compounds.[7]

o 3,5-diCQA has been shown to protect neuronal cells (SH-SY5Y, PC-12) from amyloid-f3 and
H20:z-induced toxicity.[20][21][22]

o The mechanism involves activating endogenous antioxidant enzymes and regulating
signaling pathways like MAPKs and AKT.[10]

Quantitative Data for Neuroprotective Activity
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Compound

Model | Stressor

Effect Source

3,5-Dicaffeoylquinic
Acid

Amyloid B-insulted
PC-12 cells

Increased cell viability

. 21]
by up to 2.8 times

3,5-Dicaffeoylquinic

Amyloid B-insulted

Decreased

intracellular oxidative [21]

Acid PC-12 cells
stress by 51.3%
) Highest accelerating
3,4,5-Tri-O- o
o ) SH-SY5Y cells activity on ATP [7]
caffeoylquinic Acid ]
production

MDCQA*

H202-injured SH-
SY5Y cells

Potent protection via
activation of [10]

antioxidant enzymes

*MDCQA: 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid

Experimental Protocols

e Neuronal Cell Culture Models: Human neuroblastoma cells (e.g., SH-SY5Y) or rat

pheochromocytoma cells (PC-12) are commonly used. Neurotoxicity is induced using agents

like hydrogen peroxide (H202) to mimic oxidative stress or amyloid-3 peptide (AB) to model
Alzheimer's disease.[10][21]

o Cell Viability and Oxidative Stress Assays: Cell viability is measured using assays like MTT.

Intracellular reactive oxygen species (ROS) are quantified using fluorescent probes. The

neuroprotective effect of CQAs is determined by their ability to increase cell survival and

reduce ROS levels in stressed cells compared to controls.[21][22]

o ATP Measurement: Intracellular ATP levels are quantified to assess mitochondrial function

and cellular energy metabolism. An increase in ATP levels in CQA-treated cells suggests an

enhancement of energy production pathways.[7][20]

Workflow and Pathway Diagrams
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Conclusion

The structure-activity relationships of caffeoylquinic acids are well-defined, providing a clear
framework for predicting their biological efficacy. The number and position of caffeoyl groups on
the quinic acid scaffold are the primary determinants of their antioxidant, anti-inflammatory,
antiviral, and neuroprotective activities. Generally, an increase in the number of caffeoyl
groups, particularly in adjacent positions, enhances potency. This comparative guide highlights
the potential of specific CQA isomers, such as 3,4,5-tri-O-caffeoylquinic acid and adjacent
dicaffeoylquinic acids, as lead compounds for the development of novel therapeutics targeting
oxidative stress, inflammation, and viral infections. Further research focusing on the
bioavailability and in vivo metabolism of these promising compounds is warranted to translate
their demonstrated in vitro efficacy into clinical applications.

Need Custom Synthesis?
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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